3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Description
Chemical Structure and Properties The compound 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (molecular formula: C₂₄H₂₃N₃O₄; molecular weight: 417.47 g/mol) features a benzamide moiety linked to a partially hydrogenated quinazolinone core. Key structural attributes include:
- 3,5-Dimethoxy substituents on the benzamide ring, which may enhance solubility and modulate electronic properties.
- A 7-methylphenyl group attached to the tetrahydroquinazolinone scaffold, influencing steric and hydrophobic interactions.
This compound is part of a broader class of benzamide derivatives, which are frequently explored for their biological activities, including histone acetyltransferase (HAT) modulation and anticancer effects .
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-10-4-15-14(16(22)5-10)9-19-18(20-15)21-17(23)11-6-12(24-2)8-13(7-11)25-3/h6-10H,4-5H2,1-3H3,(H,19,20,21,23) |
InChI Key |
RKSBXIYMLFAHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Attachment of the Benzamide Group: The quinazolinone intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3,5-dihydroxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.
Reduction: Formation of 3,5-dimethoxy-N-(7-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used as a probe to study the function of quinazolinone-containing enzymes and receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
Below is a comparative analysis of the target compound with key analogues:
Key Observations:
Substituent Effects :
- The 3,5-dimethoxy groups in the target compound contrast with the 2-ethoxy/isopropoxy groups in Compounds 4 and 4. Methoxy groups generally increase electron density and may improve membrane permeability compared to bulkier alkoxy substituents .
- The 7-methylphenyl group in the target compound introduces steric hindrance absent in CTPB (6) or Compound 4, which feature long alkyl chains or pyridinyl groups.
Core Structure Differences: The tetrahydroquinazolinone core in the target compound differs from the tetrahydrochromene scaffold in Compound 3 . Quinazolinones are associated with kinase inhibition, while chromenes are linked to antioxidant or anti-inflammatory activities.
Biological Activity
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a tetrahydroquinazoline ring. The presence of methoxy groups at the 3 and 5 positions on the benzene ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| CAS Number | Not specified in available sources |
Anticancer Activity
Recent studies have indicated that compounds similar to 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structural features were tested against various cancer cell lines including MCF-7 (breast cancer), MDA-MB-231, and HeLa cells. The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer progression. For example, some derivatives were identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), which plays a role in estrogen metabolism .
Antimycobacterial Activity
Another area of interest is the antimycobacterial activity of related compounds. A study on quinolone derivatives found that modifications in the structure significantly influenced their efficacy against Mycobacterium tuberculosis. The presence of methoxy groups was crucial for enhancing activity against this pathogen .
Structure-Activity Relationship (SAR)
The biological activity of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be understood through SAR studies:
- Methoxy Substitution : The introduction of methoxy groups at specific positions on the benzene ring was found to enhance both anticancer and antimycobacterial activities. Compounds with two methoxy groups showed significantly higher potency compared to those with single substitutions or without methoxy groups .
- Tetrahydroquinazoline Ring : Modifications to the tetrahydroquinazoline moiety also affected biological activity. Structural variations can lead to changes in binding affinity to target proteins involved in disease mechanisms .
Case Studies
- Case Study on Anticancer Efficacy : In a study involving the synthesis and evaluation of various benzamide derivatives against breast cancer cell lines, several compounds demonstrated IC50 values lower than traditional chemotherapeutics like tamoxifen. This highlights the potential of such compounds as lead molecules for drug development .
- Antimycobacterial Evaluation : A series of synthesized quinolone derivatives were evaluated for their activity against M. tuberculosis. The most active compound showed an efficacy comparable to standard treatments, emphasizing the importance of structural modifications for enhancing therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide?
Methodological Answer : The synthesis typically involves condensation of a substituted quinazolinone amine with 3,5-dimethoxybenzoyl chloride under basic conditions. A standard approach includes dissolving the amine in pyridine or ethanol, adding the benzoyl chloride dropwise with stirring, and refluxing for 4–6 hours. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) or column chromatography . For analogous compounds, glacial acetic acid is used as a catalyst in ethanol, followed by solvent evaporation and filtration .
Q. What characterization techniques are essential for structural confirmation?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (COSY, HSQC) to confirm methoxy groups, aromatic protons, and amide linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula.
- X-ray Crystallography : Determines crystal packing and hydrogen bonding patterns (e.g., N–H···N interactions observed in similar thiazole derivatives) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functional groups.
Q. How should preliminary biological activity screening be designed?
Methodological Answer : Use standardized assays for antimicrobial, anticancer, or enzyme inhibition activity. For example:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .
- Enzyme Inhibition : Fluorometric assays targeting kinases or metabolic enzymes (e.g., PFOR inhibition in anaerobic organisms) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s target interactions?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PFOR) based on hydrogen bonding and hydrophobic interactions.
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer :
Q. What experimental strategies optimize the compound’s solubility and bioavailability?
Methodological Answer :
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Lipinski’s Rule Analysis : Modify substituents to improve logP (e.g., replace methoxy with hydroxyl groups).
- Nanoparticle Encapsulation : Use PLGA nanoparticles for controlled release in in vivo models .
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with variations in the quinazolinone ring (e.g., 7-methyl vs. 7-ethyl) and benzamide substituents (e.g., dimethoxy vs. dichloro).
- Statistical Modeling : Apply QSAR using descriptors like molar refractivity and topological polar surface area .
- Crystallographic Data : Correlate hydrogen-bonding patterns (e.g., N–H···N dimers) with activity .
Q. What environmental fate studies are relevant for this compound?
Methodological Answer : Follow the INCHEMBIOL framework to assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
